

physical and chemical properties of (2-Methylthiophen-3-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Methylthiophen-3-yl)boronic acid

Cat. No.: B173879

[Get Quote](#)

An In-depth Technical Guide on (2-Methylthiophen-3-yl)boronic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2-Methylthiophen-3-yl)boronic acid**, tailored for researchers, scientists, and professionals in drug development.

Introduction

(2-Methylthiophen-3-yl)boronic acid, with the CAS number 177735-10-3, is a valuable reagent in organic synthesis.^[1] It belongs to the class of boronic acids, which are notable for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.^{[2][3]} This compound serves as a crucial building block for constructing complex heterocyclic structures, which are frequently found in novel therapeutic agents, including antiviral medications.^{[1][2]} The thiophene moiety is a significant heterocycle in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities.^[3]

Physical and Chemical Properties

The physical and chemical properties of **(2-Methylthiophen-3-yl)boronic acid** are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.

Table 1: Physical and Chemical Properties of **(2-Methylthiophen-3-yl)boronic acid**

Property	Value	Reference
Molecular Formula	C5H7BO2S	[1]
Molecular Weight	141.98 g/mol	[1]
Appearance	Solid (typically white to off-white)	[1]
Boiling Point	299.5 ± 42.0 °C (Predicted)	[1] [4]
Density	1.25 ± 0.1 g/cm3 (Predicted)	[1] [4]
pKa	8.33 ± 0.58 (Predicted)	[4]
Storage	Keep in a dark place, sealed in dry conditions, and stored in a freezer under -20°C. [1] [4]	

Solubility: **(2-Methylthiophen-3-yl)boronic acid** is soluble in common organic solvents like dichloromethane and chloroform.[\[5\]](#) It is slightly soluble in water.[\[5\]](#)

Stability: Boronic acids, in general, are sensitive to air and moisture.[\[5\]](#) **(2-Methylthiophen-3-yl)boronic acid** should be stored in a cool, dry place, away from heat and direct sunlight in a tightly sealed container to prevent degradation.[\[5\]](#) It is also recommended to store it separately from strong oxidizing agents.[\[5\]](#) The stability of boronic acids can be a concern, as they can undergo protodeboronation, oxidation, and polymerization.[\[6\]](#) In some cases, boronic acids can form cyclic boroxine structures through dehydration, which can complicate spectral interpretation.[\[7\]](#) For unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates can be used as air-stable surrogates that allow for the slow release of the boronic acid in situ.[\[6\]](#)

Spectroscopic Data

While specific spectra for **(2-Methylthiophen-3-yl)boronic acid** are not readily available in the provided search results, the following outlines the expected spectroscopic characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons, the two protons on the thiophene ring, and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling constants of the thiophene protons would be characteristic of a 2,3-disubstituted thiophene ring.[8]
- ^{13}C NMR: The carbon NMR spectrum would display signals for the five carbons of the 2-methylthiophene ring.
- ^{11}B NMR: The boron NMR spectrum would show a characteristic chemical shift for the boronic acid group.[9]

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for O-H stretching of the boronic acid group, C-H stretching of the aromatic and methyl groups, and C=C and C-S stretching of the thiophene ring.[10][11][12]

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.[13] Fragmentation patterns would likely involve the loss of water and other characteristic fragments from the 2-methylthiophene ring.[7] For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization, such as silylation, is often required to increase volatility.[7]

Chemical Reactivity and Applications

The primary application of **(2-Methylthiophen-3-yl)boronic acid** in research and drug development is its participation in Suzuki-Miyaura cross-coupling reactions.[2]

Suzuki-Miyaura Cross-Coupling Reaction: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (like **(2-Methylthiophen-3-yl)boronic acid**) and an organic halide or triflate.[14][15] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[3][14]

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

- Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate.

- Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically with the assistance of a base.
- Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

```
// Nodes Pd0 [label="Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdX
  [label="Ar-Pd(II)-X\n(Oxidative Addition Intermediate)", fillcolor="#FBBC05",
  fontcolor="#202124"]; ArPdAr_prime [label="Ar-Pd(II)-Ar'\n(Transmetalation Product)",
  fillcolor="#34A853", fontcolor="#FFFFFF"]; ArAr_prime [label="Ar-Ar'\n(Coupled Product)",
  shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArX [label="Ar-X\n(Organic Halide)",
  shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="(2-
  Methylthiophen-3-yl)B(OH)₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base
  [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> ArPdX [label="Oxidative\nAddition", color="#EA4335"]; ArX -> ArPdX
  [color="#EA4335"]; ArPdX -> ArPdAr_prime [label="Transmetalation", color="#4285F4"];
  BoronicAcid -> ArPdAr_prime [color="#4285F4"]; Base -> ArPdAr_prime [color="#4285F4",
  style=dashed]; ArPdAr_prime -> Pd0 [label="Reductive\nElimination", color="#34A853"];
  ArPdAr_prime -> ArAr_prime [color="#34A853", arrowhead=none, style=dashed]; }
caption="Suzuki-Miyaura Catalytic Cycle"
```

Experimental Protocols

Below are representative experimental protocols for the synthesis of a generic arylboronic acid and its use in a Suzuki-Miyaura coupling reaction. These protocols can be adapted for **(2-Methylthiophen-3-yl)boronic acid**.

5.1. General Synthesis of an Arylboronic Acid

A common method for synthesizing arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.

```
// Nodes Start [label="Start: 3-Bromo-2-methylthiophene", shape=ellipse, fillcolor="#4285F4",
  fontcolor="#FFFFFF"]; Step1 [label="Reaction with n-BuLi or Mg\nin dry ether or THF at low
  temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Formation of
  Organolithium or\nGrignard Reagent", shape=diamond, fillcolor="#FFFFFF",
```

```
fontcolor="#202124"]; Step2 [label="Reaction with Trialkyl Borate\n(e.g., B(OMe)₃) at low temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Formation of Boronate Ester", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Acidic Workup\n(e.g., with aqueous HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Product: (2-Methylthiophen-3-yl)boronic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

// Edges Start -> Step1 [color="#EA4335"]; Step1 -> Intermediate [color="#EA4335"]; Intermediate -> Step2 [color="#4285F4"]; Step2 -> Intermediate2 [color="#4285F4"]; Intermediate2 -> Step3 [color="#34A853"]; Step3 -> End [color="#34A853"]; } caption="General Synthesis Workflow for an Arylboronic Acid"

Methodology:

- To a solution of 3-bromo-2-methylthiophene in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium in hexanes is added dropwise.
- The reaction mixture is stirred at this temperature for a specified time to ensure the formation of the organolithium reagent.
- Triisopropyl borate is then added dropwise to the cooled solution.
- The mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched by the addition of aqueous hydrochloric acid.
- The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude boronic acid, which can be further purified by recrystallization or chromatography.

5.2. General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction using an arylboronic acid.[\[15\]](#)[\[16\]](#)

Methodology:

- In a reaction vessel, the aryl halide (1.0 equivalent), **(2-Methylthiophen-3-yl)boronic acid** (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents) are combined.[15][16]
- A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents), is added.[16]
- The vessel is purged with an inert gas, and an appropriate solvent system (e.g., a mixture of dioxane and water) is added.[15]
- The reaction mixture is heated with stirring for a period ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
- The combined organic layers are washed, dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated.
- The resulting crude product is purified by column chromatography or recrystallization to afford the desired coupled product.

Factors Affecting Boronic Acid Stability

The stability of boronic acids is a critical consideration for their storage and use. Several factors can influence their stability.

```
// Central Node Stability [label="(2-Methylthiophen-3-yl)boronic acid\nStability",  
shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];  
  
// Factors Oxidation [label="Oxidation\n(Reaction with O2 or peroxides)", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; Protodeboronation [label="Protodeboronation\n(Cleavage of C-B bond  
by a proton source)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehydration  
[label="Dehydration\nFormation of boroxines)", fillcolor="#FBBC05", fontcolor="#202124"];  
Derivatization [label="Derivatization\n(e.g., MIDA boronates)", fillcolor="#34A853",  
fontcolor="#FFFFFF"];
```

// Edges Stability -> Oxidation [label="Decreased by", color="#EA4335"]; Stability -> Protodeboronation [label="Decreased by", color="#EA4335"]; Stability -> Dehydration [label="Affected by", color="#FBBC05"]; Stability -> Derivatization [label="Increased by", color="#34A853"]; } caption="Factors Influencing Boronic Acid Stability"

This guide provides essential information for the effective use of **(2-Methylthiophen-3-yl)boronic acid** in research and development, particularly in the synthesis of novel organic compounds with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. China (2-Methylthiophen-3-yl)boronic Acid CAS:177735-10-3 Manufacturers - Free Sample - Alfa Chemical [m.alfachemch.com]
- 2. nbino.com [nbino.com]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2-Methylthiophen-3-yl)boronic acid Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 3-Methylthiophene-2-Boronic Acid | Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]
- 13. PubChemLite - 2-methylthiophene-3-boronic acid (C5H7BO2S) [pubchemlite.lcsb.uni.lu]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of (2-Methylthiophen-3-yl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173879#physical-and-chemical-properties-of-2-methylthiophen-3-yl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com